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Cell line-specific responses to ENMD-2076 Tartrate

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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Technical Support Center: ENMD-2076 Tartrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **ENMD-2076 Tartrate** in pre-clinical research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-2076 Tartrate** and what is its mechanism of action?

ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor.[1][2] Its primary mechanism involves the inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Additionally, it targets several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][5] This dual action on both cell proliferation and blood vessel formation contributes to its anti-tumor activity.[1][3]

Q2: Which cancer cell lines are most sensitive to ENMD-2076?

ENMD-2076 has demonstrated anti-proliferative activity against a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][6] Sensitivity can vary based on the genetic background of the cell line.







For instance, breast cancer cell lines lacking estrogen receptor expression and HER2 amplification tend to show more robust activity.[4] Within triple-negative breast cancer models, cell lines with mutated p53 and consequently higher p53 protein expression exhibit greater sensitivity.[4] Myeloma cell lines have also shown significant cytotoxicity to ENMD-2076.[6]

Q3: What are the expected downstream cellular effects of ENMD-2076 treatment?

Treatment with ENMD-2076 typically leads to G2/M phase cell cycle arrest and induction of apoptosis.[6][7] The inhibition of Aurora A kinase disrupts mitotic spindle formation, leading to mitotic catastrophe in cancer cells.[8][9] In some cell lines, ENMD-2076 can also induce senescence, a state of irreversible cell cycle arrest.[4][10] Furthermore, its anti-angiogenic properties can lead to a reduction in microvessel density in tumor models.[11]

Q4: How should I prepare and store **ENMD-2076 Tartrate** for in vitro experiments?

For in vitro studies, **ENMD-2076 Tartrate** should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture media (typically <0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Lower than expected anti- proliferative activity	Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.	Verify the reported IC50 for your cell line from the literature. Consider using a more sensitive cell line as a positive control. Evaluate the expression of biomarkers associated with sensitivity, such as p53 mutation status. [4]
Drug degradation: Improper storage or handling of ENMD-2076 may lead to loss of activity.	Ensure the compound is stored as recommended. Prepare fresh dilutions from a new stock aliquot for each experiment.	
Sub-optimal experimental conditions: Assay duration or cell seeding density may not be appropriate.	Optimize the incubation time with the drug (e.g., 48, 72, or 96 hours). Ensure that the cells are in the exponential growth phase at the time of treatment.	
Inconsistent results between experiments	Variability in cell culture: Passage number and cell health can influence drug response.	Use cells with a consistent and low passage number for all experiments.[3] Regularly check for mycoplasma contamination.
Pipetting errors: Inaccurate preparation of drug dilutions can lead to variability.	Calibrate pipettes regularly. Prepare a master mix of the drug dilutions to minimize variability between replicate wells.	
High background in apoptosis or cell cycle assays	Solvent toxicity: High concentrations of the solvent	Ensure the final solvent concentration in the culture media is non-toxic (typically



	(e.g., DMSO) can induce cytotoxicity.	≤0.1%). Include a vehicle-only control in your experimental setup.
Cell stress: Sub-optimal cell culture conditions can lead to baseline levels of apoptosis.	Handle cells gently during seeding and treatment. Ensure proper incubator conditions (temperature, CO2, humidity).	

Data Presentation: Cell Line-Specific Responses

The following tables summarize the in vitro anti-proliferative activity of ENMD-2076 across various cancer cell lines.

Table 1: IC50 Values of ENMD-2076 in Hematological Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
IM9	Multiple Myeloma	2.99 - 7.06
ARH-77	Multiple Myeloma	2.99 - 7.06
U266	Multiple Myeloma	2.99 - 7.06
RPMI 8226	Multiple Myeloma	2.99 - 7.06
MM.1S	Multiple Myeloma	2.99 - 7.06
MM.1R	Multiple Myeloma	2.99 - 7.06
NCI-H929	Multiple Myeloma	2.99 - 7.06
MV4;11	Leukemia	0.025
U937	Lymphoma	Data not specified

Data for multiple myeloma cell lines are presented as a range as per the source.[6] The IC50 for MV4;11 is notably lower than other leukemia cell lines.[7]

Table 2: IC50 Values of ENMD-2076 in Solid Tumor Cell Lines



Cell Line	Cancer Type	IC50 (μM)
HT-29	Colorectal Cancer	Nanomolar range
MDA-MB-468	Triple-Negative Breast Cancer	Sensitive
MDA-MB-231	Triple-Negative Breast Cancer	Sensitive

Specific IC50 values for many solid tumor cell lines are broadly stated to be in the range of 0.025 to 0.7 μ mol/L.[1] Sensitivity in breast cancer cell lines is noted, particularly in triplenegative subtypes.[4]

Experimental Protocols Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of ENMD-2076.[3]

- Cell Seeding: Plate adherent cells in a 96-well plate at a density of approximately 500 cells per well. Allow cells to attach overnight.
- Drug Treatment: Prepare serial dilutions of ENMD-2076 in culture medium. The
 concentration range should span from approximately 0.3 nM to 125 μM to determine the
 IC50 value.[3] Remove the overnight culture medium from the cells and add 100 μL of the
 drug dilutions to the respective wells. Include a vehicle-only control.
- Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Fixation: Gently add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
- Staining: Wash the plates five times with water and allow them to air dry. Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
- Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.



- Signal Quantification: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal doseresponse curve.

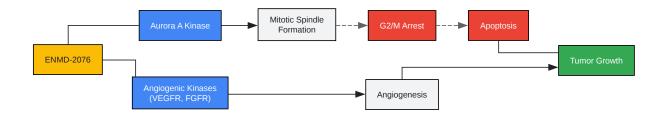
In Vivo Tumor Xenograft Study

This is a generalized protocol based on descriptions of in vivo experiments with ENMD-2076.[3] [12]

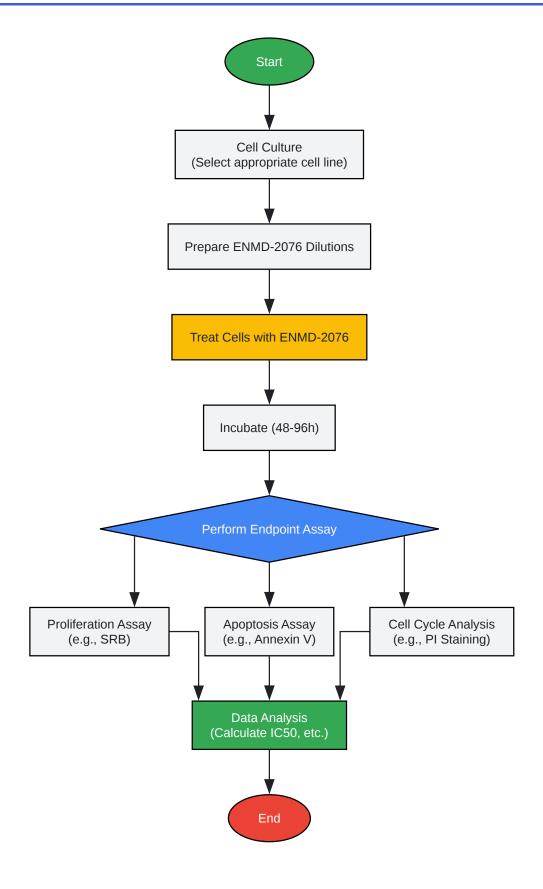
- Cell Implantation: Subcutaneously inject 2 x 10⁶ to 30 x 10⁶ cancer cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NCr nude or CB.17 SCID).[3]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 500-750 mm³).
- Treatment Administration: Administer ENMD-2076 orally once daily. Doses used in preclinical models have ranged from 100 to 200 mg/kg.[12] A vehicle control group should be included.
- Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
- Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated proteins) or for immunohistochemical analysis of proliferation markers (e.g., Ki-67).[12]

Mandatory Visualizations

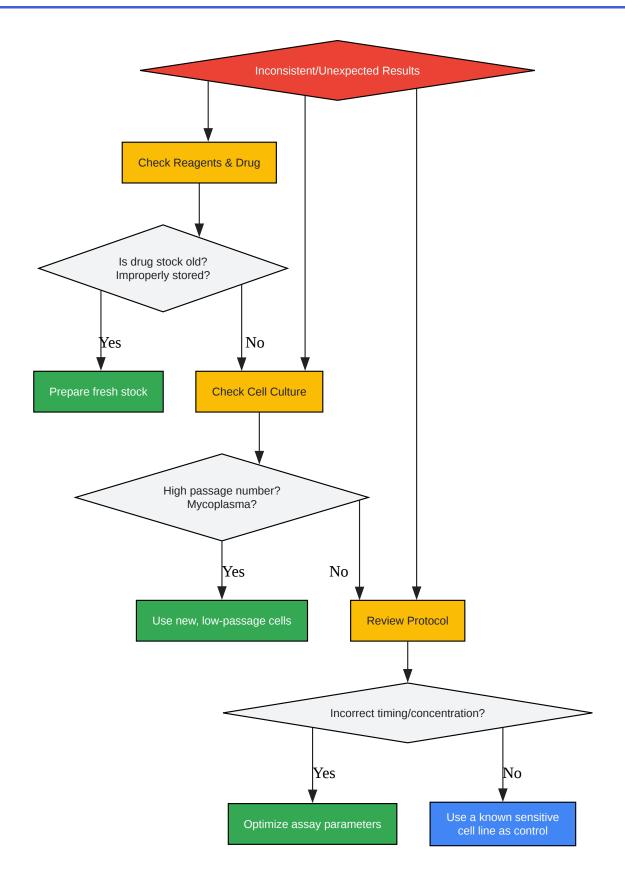












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